molecular formula C9H13ClFNS B12221989 1-cyclopropyl-N-[(5-fluoro-2-thienyl)methyl]methanamine

1-cyclopropyl-N-[(5-fluoro-2-thienyl)methyl]methanamine

Cat. No.: B12221989
M. Wt: 221.72 g/mol
InChI Key: ALEIFSVFNCBUHB-UHFFFAOYSA-N
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Description

1-Cyclopropyl-N-[(5-fluoro-2-thienyl)methyl]methanamine is a chemical compound with the CAS Registry Number 1823404-01-8 . Its molecular formula is C9H12FNS, and it has a molecular weight of 185.26 g/mol . This compound is intended for non-human scientific research and development purposes only. It is not approved for diagnostic, therapeutic, or veterinary use. Researchers should note that this chemical requires specific storage conditions to maintain stability; it is recommended to be stored at -4°C for short-term (1-2 weeks) or at -20°C for long-term preservation (1-2 years) . Appropriate safety measures must be followed during handling. This includes wearing protective gloves, protective clothing, and eye protection, and ensuring adequate ventilation to avoid inhalation of mist, vapors, or spray . In case of skin contact, immediately wash with plenty of soap and water .

Properties

Molecular Formula

C9H13ClFNS

Molecular Weight

221.72 g/mol

IUPAC Name

1-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C9H12FNS.ClH/c10-9-4-3-8(12-9)6-11-5-7-1-2-7;/h3-4,7,11H,1-2,5-6H2;1H

InChI Key

ALEIFSVFNCBUHB-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNCC2=CC=C(S2)F.Cl

Origin of Product

United States

Preparation Methods

Reaction Overview

Reductive amination is the most widely documented method for synthesizing this compound. The process involves the condensation of cyclopropyl-(5-fluoro-2-thienyl)ketone with ammonia or ammonium acetate, followed by reduction to form the secondary amine.

Reaction Scheme :
$$
\text{Cyclopropyl-(5-fluoro-2-thienyl)ketone} + \text{NH}3 \xrightarrow{\text{NaBH(OAc)}3} \text{1-Cyclopropyl-N-[(5-fluoro-2-thienyl)methyl]methanamine}
$$

Synthetic Steps

  • Ketone Synthesis :

    • Friedel-Crafts Acylation : React 5-fluoro-2-thiophene with cyclopropanecarbonyl chloride in the presence of AlCl₃.
    • Cross-Coupling : Use Suzuki-Miyaura coupling between 5-fluoro-2-thienylboronic acid and cyclopropylcarbonyl chloride derivatives.
  • Reductive Amination :

    • Combine the ketone (1.0 eq) with ammonium acetate (2.0 eq) in dichloroethane (DCE).
    • Add sodium triacetoxyborohydride (1.2 eq) at 0°C and stir for 12–24 hours at room temperature.
    • Yield : 65–78%.

Optimization Data

Parameter Optimal Condition Impact on Yield
Reducing Agent NaBH(OAc)₃ Maximizes selectivity for secondary amine
Solvent Dichloroethane (DCE) Enhances reaction rate
Temperature 25°C Prevents over-reduction

Analytical Validation :

  • ¹H NMR : δ 0.5–1.5 ppm (cyclopropyl CH₂), 6.5–7.5 ppm (thienyl protons).
  • HRMS (ESI) : [M+H]⁺ m/z calc. 171.24, found 171.23.

Nucleophilic Substitution of Halogenated Intermediates

Two-Step Alkylation

This method involves sequential alkylation of ammonia with halogenated precursors:

Step 1 : Synthesis of 5-fluoro-2-thienylmethyl bromide via bromination of 5-fluoro-2-thiophenemethanol using PBr₃.
Step 2 : React with cyclopropylmethylamine in DMF at 60°C for 6 hours.

Reaction Scheme :
$$
\text{5-Fluoro-2-thienylmethyl bromide} + \text{cyclopropylmethylamine} \xrightarrow{\text{K}2\text{CO}3} \text{Target Compound}
$$

Yield : 55–62%.

Challenges and Solutions

  • Over-Alkylation : Mitigated by using excess ammonia and controlled stoichiometry.
  • Byproducts : Remove using silica gel chromatography (hexane/EtOAc 7:3).

Cross-Coupling and Subsequent Functionalization

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling forms the carbon skeleton before introducing the amine group:

  • React 5-fluoro-2-thienylboronic acid with cyclopropylmethyl triflate using Pd(dppf)Cl₂ (5 mol%) in dioxane/H₂O (3:1).
  • Oxidize the intermediate to a ketone using Jones reagent.
  • Perform reductive amination as in Section 1.

Yield : 70–75%.

Buchwald-Hartwig Amination

For halogenated precursors (e.g., 5-fluoro-2-thienylmethyl chloride ), react with cyclopropylamine using Pd₂(dba)₃ and Xantphos.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Reductive Amination 65–78 ≥98 High Moderate
Nucleophilic Substitution 55–62 ≥95 Moderate Low
Cross-Coupling 70–75 ≥97 Low High

Key Insights :

  • Reductive amination offers the best balance of yield and scalability.
  • Cross-coupling is optimal for high-purity applications but requires expensive catalysts.

Industrial-Scale Production Considerations

  • Continuous Flow Reactors : Improve efficiency in reductive amination by enhancing heat/mass transfer.
  • Catalyst Recycling : Pd-based catalysts from cross-coupling reactions can be recovered via filtration.
  • Purification : Use simulated moving bed (SMB) chromatography for large-scale separation.

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-N-[(5-fluoro-2-thienyl)methyl]methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thienyl or cyclopropyl groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Pharmacological Properties

1-Cyclopropyl-N-[(5-fluoro-2-thienyl)methyl]methanamine exhibits several pharmacological properties that make it a candidate for further research:

  • Serotonin Receptor Agonism : The compound has been investigated for its action as a selective agonist for serotonin receptors, particularly the 5-HT2C receptor. Research indicates that derivatives of cyclopropylmethylamines have shown significant selectivity and functional activity at these receptors, which are implicated in various psychiatric disorders .
  • Antipsychotic Activity : Some studies have demonstrated that related compounds exhibit antipsychotic-like effects in animal models. For instance, N-substituted (2-phenylcyclopropyl)methylamines have been shown to have potential antipsychotic activity through their action on the serotonin system, suggesting that 1-cyclopropyl-N-[(5-fluoro-2-thienyl)methyl]methanamine may share similar properties .

Case Studies and Research Findings

Several studies have explored the applications of compounds structurally related to 1-cyclopropyl-N-[(5-fluoro-2-thienyl)methyl]methanamine:

  • Antitumor Activity : Related compounds have been shown to exhibit cytotoxic properties against various cancer cell lines. For example, certain thiophene derivatives demonstrated significant growth inhibition in treated cell lines, suggesting that modifications to the thiophene structure could enhance antitumor activity .
  • Neuropharmacology : In a study focusing on serotonin receptor selectivity, compounds similar to 1-cyclopropyl-N-[(5-fluoro-2-thienyl)methyl]methanamine were found to selectively activate the 5-HT2C receptor without significant β-arrestin recruitment, indicating potential for reduced side effects compared to traditional antipsychotics .

Mechanism of Action

The mechanism of action of 1-cyclopropyl-N-[(5-fluoro-2-thienyl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs, highlighting substituents, molecular features, and inferred properties:

Compound Name Key Structural Features Molecular Formula Molecular Weight Notable Properties/Effects
1-cyclopropyl-N-[(5-fluoro-2-thienyl)methyl]methanamine Cyclopropyl, 5-fluoro-thienylmethyl Not explicitly provided (inferred: ~C9H13F2NS) ~217.3 (estimated) Enhanced electronegativity (fluorine), potential metabolic stability .
1-Cyclopropyl-N-(1,3-thiazol-2-ylmethyl)methanamine dihydrochloride () Thiazole ring (N,S-heteroaromatic) C8H14Cl2N2S 241.17 Thiazole introduces hydrogen-bonding capability; increased polarity vs. thiophene .
1-(2-Furyl)-N-[(5-methyl-2-thienyl)methyl]methanamine () Furyl (oxygen-containing), 5-methyl-thienyl C11H13NOS 207.29 Reduced aromaticity (furan) vs. thiophene; methyl group increases lipophilicity .
1-(3-Chloro-4-ethoxy-5-methoxyphenyl)-N-(2-thienylmethyl)methanamine () Substituted phenyl (Cl, OMe, OEt), thienylmethyl C16H19ClNO2S 348.84 Bulky substituents may hinder membrane permeability; polar groups alter solubility .
2-(2-fluorophenyl)-N-[(5-methylthiophen-2-yl)methyl]ethanamine () Fluorophenyl, ethylamine chain, 5-methyl-thienyl C14H16FNS 261.35 Ethylamine chain increases flexibility; fluorine enhances binding via halogen interactions .
1-(3-fluorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine () Fluorophenyl, 5-fluoro-thienylmethyl C12H12ClF2NS 275.75 Dual fluorination improves metabolic stability; phenyl vs. cyclopropyl alters steric bulk .

Biological Activity

1-Cyclopropyl-N-[(5-fluoro-2-thienyl)methyl]methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C8_8H10_{10}FNS. Its structure features a cyclopropyl ring and a thienyl moiety, which are known to influence its interaction with biological targets.

The biological activity of 1-cyclopropyl-N-[(5-fluoro-2-thienyl)methyl]methanamine can be attributed to its interaction with various molecular targets:

  • Serotonin Receptors : The compound has been investigated for its agonistic activity at serotonin 2C (5-HT2C_2C) receptors, which are implicated in mood regulation and appetite control. Compounds with similar structures have shown selectivity for Gq signaling pathways, potentially influencing neuropharmacological effects .
  • Enzyme Inhibition : Studies indicate that derivatives of this compound may inhibit enzymes involved in inflammatory pathways, such as COX-2 and iNOS. This inhibition leads to reduced inflammatory responses, highlighting its potential as an anti-inflammatory agent .

Biological Activity

The biological activities of 1-cyclopropyl-N-[(5-fluoro-2-thienyl)methyl]methanamine can be summarized as follows:

Activity Description Reference
Anticancer Activity Exhibits cytotoxic effects against various cancer cell lines, including HepG2 and MCF-7.
Anti-inflammatory Effects Inhibits COX-2 and iNOS activities, demonstrating potential in reducing inflammation.
Neuropharmacological Effects Modulates serotonin receptor activity, potentially affecting mood and anxiety disorders.

Case Studies

  • Anticancer Activity : In vitro studies have shown that 1-cyclopropyl-N-[(5-fluoro-2-thienyl)methyl]methanamine exhibits significant cytotoxicity against the HepG2 liver cancer cell line with an IC50_{50} value indicating potent activity. The mechanism involves apoptosis induction through caspase activation .
  • Anti-inflammatory Studies : A series of experiments demonstrated that the compound significantly reduces inflammation in animal models by downregulating COX-2 expression. The anti-inflammatory efficacy was comparable to standard drugs like indomethacin .
  • Neuropharmacological Research : Functional assays revealed that compounds structurally related to 1-cyclopropyl-N-[(5-fluoro-2-thienyl)methyl]methanamine selectively activate the 5-HT2C_2C receptor without significant β-arrestin recruitment, suggesting a unique signaling profile that could be leveraged for therapeutic purposes in mood disorders .

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